![molecular formula C9H7N3O2S B13161792 2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13161792.png)
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both a pyridazine and a thiazole ring. These rings are known for their diverse biological activities and are often found in compounds with significant pharmacological properties. The presence of these rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridazine moiety. One common method includes the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyridazine ring can then be introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted pyridazine and thiazole derivatives.
科学研究应用
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid ethyl ester: A similar compound with an ethyl ester group instead of a carboxylic acid.
Pyridazinone derivatives: Compounds with a pyridazinone ring, known for their diverse pharmacological activities.
Thiazole derivatives: Compounds containing a thiazole ring, often studied for their biological activities.
Uniqueness
This compound is unique due to the combination of the pyridazine and thiazole rings in a single molecule, which may confer distinct biological activities and therapeutic potential compared to compounds with only one of these rings.
属性
分子式 |
C9H7N3O2S |
|---|---|
分子量 |
221.24 g/mol |
IUPAC 名称 |
2-(2-pyridazin-4-yl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H7N3O2S/c13-8(14)3-7-5-15-9(12-7)6-1-2-10-11-4-6/h1-2,4-5H,3H2,(H,13,14) |
InChI 键 |
XDWBBIMOFNDJRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=NC=C1C2=NC(=CS2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


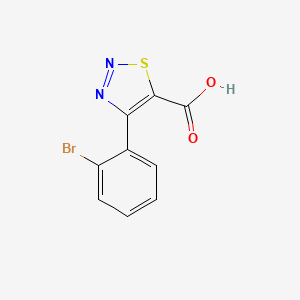
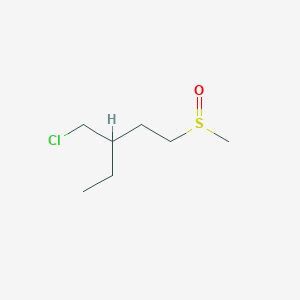

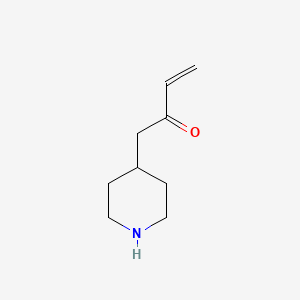
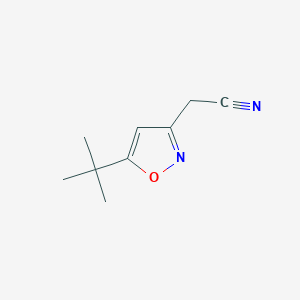

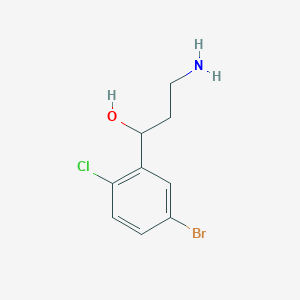
![2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile](/img/structure/B13161770.png)


![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)
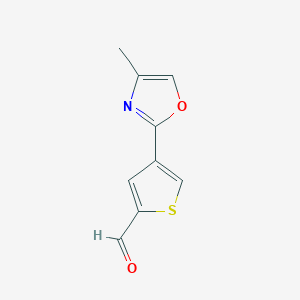
![5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B13161797.png)

